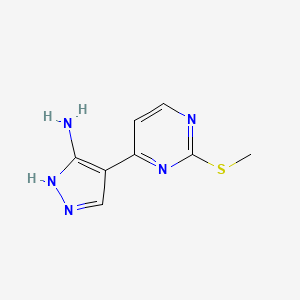

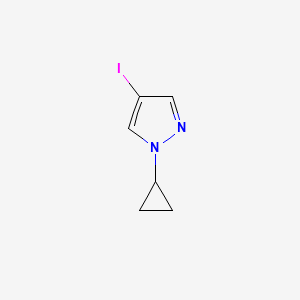

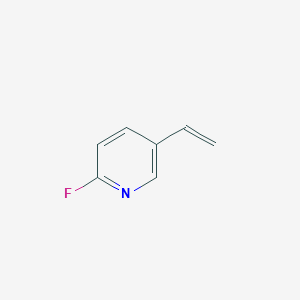

![molecular formula C7H4ClIN2 B1466148 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine CAS No. 908267-60-7](/img/structure/B1466148.png)

7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine

Overview

Description

7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 908267-60-7. It has a molecular weight of 280.5 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular formula of this compound is C7H6ClIN2 . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.5 . It is recommended to be stored sealed in dry conditions at 2-8°C .Scientific Research Applications

Synthesis and Functionalization

7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine serves as a versatile precursor in organic synthesis, enabling the regiocontrolled introduction of various functional groups through cross-coupling reactions. Marie et al. (2012) demonstrated its utility in the regiocontrolled microwave-assisted bifunctionalization, facilitating the introduction of aryl, heteroaryl, alkyne, amine, or cyano groups via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as cyanation, achieving polyfunctionalized imidazo[1,2-a]pyridines (Marie, Bouclé, Enguehard-Gueiffier, & Gueiffier, 2012). Similarly, Katrun and Kuhakarn (2019) developed an efficient method for the halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides, allowing for the rapid access to C3-substituted imidazo[1,2-a]pyridines, which are valuable intermediates for further functionalization (Katrun & Kuhakarn, 2019).

Photophysical Properties

The synthesis of 1,3-diarylated imidazo[1,5-a]pyridines by Shibahara et al. (2009) highlights the photophysical applications of imidazo[1,2-a]pyridine derivatives, showcasing a variety of fluorescent emissions with improved quantum yields compared to monoarylated counterparts, thus suggesting potential applications in materials science and fluorescence-based technologies (Shibahara et al., 2009).

Antimicrobial and Anticancer Agents

New classes of dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives have been synthesized, showing significant antibacterial and antifungal activities. Salhi et al. (2020) reported compounds that exhibited potent activity against Candida albicans and methicillin-resistant Staphylococcus aureus, underscoring the potential of this compound derivatives as lead compounds in the development of new antimicrobial agents (Salhi et al., 2020).

properties

IUPAC Name |

7-chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1,3-4,10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQMIJLEEFHHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C=C2N1C(=CN2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743661 | |

| Record name | 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

908267-60-7 | |

| Record name | 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

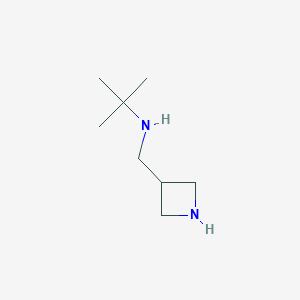

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)